(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Overview
Description
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, which this compound is a part of, have been reported to exhibit a broad spectrum of biological activities . They have been studied for their potential against various pathogens, including bacteria, fungi, and plant-parasitic nematodes .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets, leading to changes that result in their biological activity . The interaction could involve binding to a specific receptor or enzyme, disrupting its function and leading to the observed effects.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
1,2,4-oxadiazole derivatives are known for their better hydrolytic and metabolic stability .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and nematocidal activities . For instance, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A regioisomer with similar structural features but different properties.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior and applications.
Uniqueness
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and an oxadiazole ring makes it a versatile compound for various applications.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists.
Properties
IUPAC Name |
(4-chlorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c1-6-13-10(14-15-6)9(12)7-2-4-8(11)5-3-7;/h2-5,9H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBLTQPAZVVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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